1-(2-Methoxyphenyl)-2-nitropropene

physicochemical characterisation purification solid‑state properties

1-(2-Methoxyphenyl)-2-nitropropene (CAS 58645-50-4, also 6306-34-9 for the (E)-isomer) is a β-methyl-β-nitrostyrene derivative in the nitroalkene class. Its structure features a 2-methoxyphenyl ring conjugated to a nitropropene moiety, conferring both electrophilic reactivity at the β-carbon and hydrogen-bond-accepting capability from the nitro group.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B11999802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-2-nitropropene
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1OC)[N+](=O)[O-]
InChIInChI=1S/C10H11NO3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3/b8-7+
InChIKeyOFYVONMDKJKATB-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)-2-nitropropene – Ortho-Substituted β-Methyl-β-Nitrostyrene for Procurement and Research


1-(2-Methoxyphenyl)-2-nitropropene (CAS 58645-50-4, also 6306-34-9 for the (E)-isomer) is a β-methyl-β-nitrostyrene derivative in the nitroalkene class. Its structure features a 2-methoxyphenyl ring conjugated to a nitropropene moiety, conferring both electrophilic reactivity at the β-carbon and hydrogen-bond-accepting capability from the nitro group. Predicted physicochemical properties include a logP of ~2.7, a density of ~1.16 g cm⁻³, and a boiling point near 306 °C . The ortho-methoxy group imposes steric and electronic effects that differentiate this compound from its meta‑ and para‑substituted isomers in both synthetic transformations and physicochemical behaviour.

Why Ortho-Methoxy Nitroalkenes Cannot Be Replaced by Meta or Para Analogs in Critical Applications


Although β-methyl-β-nitrostyrenes share a common scaffold, the position of the methoxy substituent dramatically alters both steric and electronic properties. Ortho-substitution introduces steric hindrance that twists the aryl ring out of coplanarity with the nitroalkene π‑system, reducing resonance delocalisation and altering the dihedral angle [1]. This conformational change directly impacts intermolecular interactions (e.g., melting point), reactivity in conjugate additions, and enantioselectivity in enzyme‑mediated reductions. Consequently, substituting 1-(2-methoxyphenyl)-2-nitropropene with its 3‑ or 4‑methoxy isomers can lead to different reaction rates, product distributions, or even failure to produce the desired chiral building block.

Quantitative Differentiation of 1-(2-Methoxyphenyl)-2-nitropropene from Analogues – Evidence for Procurement Decisions


Elevated Melting Point of the Ortho Isomer vs. the Para Analogue Enables Crystallisation‑Based Purification

The (E)-ortho-methoxy isomer (CAS 6306-34-9) exhibits a melting point of 52–53 °C , whereas the (E)-para-methoxy analogue 1-(4-methoxyphenyl)-2-nitropropene (CAS 37629-51-9) melts at 45 °C . This 7–8 °C elevation facilitates crystallisation from common organic solvents, offering a tangible advantage for laboratories that require isomerically pure material without chromatographic equipment.

physicochemical characterisation purification solid‑state properties

Conformational Distortion Drops Hyperpolarisability Near Zero – Ortho‑Methoxy as the Extreme Case

A systematic study of β‑nitrostyrene derivatives demonstrated that introducing a β‑methyl substituent twists the aryl ring out of plane because of steric repulsion. For the p‑methoxy‑β‑methyl‑β‑nitrostyrene (the 4‑methoxy isomer), the first hyperpolarisability β decreased to near zero, whereas the unsubstituted β‑nitrostyrene and 3,4‑dimethoxy‑β‑nitrostyrene retained appreciable β values [1]. Although the ortho‑methoxy compound was not measured in that work, the ortho‑methoxy group is expected to cause even greater torsional displacement, making this compound the most “optically silent” member of the methoxy‑substituted β‑methyl‑β‑nitrostyrene family.

nonlinear optics conformational analysis structure–property relationships

Proven Henry‑Reaction Yield of 65–73 % for the Ortho Isomer Provides a Benchmark for Process Scalability

The seminal Organic Syntheses procedure for 1-(o-methoxyphenyl)-2-nitro‑1‑propene employs o‑methoxybenzaldehyde and nitroethane with n‑butylamine catalyst in refluxing toluene, delivering the crude nitroalkene in 65–73 % yield after azeotropic water removal [1]. The ortho‑substituted benzaldehyde is sterically more hindered than its para counterpart; therefore the demonstrated yield represents a validated benchmark. In contrast, the same catalyst system with p‑methoxybenzaldehyde has been reported to give variable yields (∼50–70 %) due to competing side reactions , making the ortho‑isomer’s performance unusually robust for a sterically encumbered substrate.

Henry reaction nitroaldol synthetic method process chemistry

Ortho‑Methoxy Substitution Alters Enantioselective Reduction by Old Yellow Enzymes – a Differentiator for Accessing Chiral Nitroalkanes

The substrate scope of old yellow enzymes (OYE1‑3) for β‑alkyl‑β‑arylnitroalkenes has been systematically evaluated [1]. Although the full data table is not publicly accessible, the study’s abstract explicitly states that different substituents on the aromatic ring lead to divergent conversion rates and stereochemical outcomes. Ortho‑substituted aryl nitroalkenes are known to present a more hindered approach to the enzyme active site, often resulting in lower conversion but, in favourable cases, higher enantiomeric excess compared to the para isomer [2]. Users who require a specific enantiomer of 2-aryl-1-nitropropane should therefore screen the ortho‑methoxy substrate independently rather than assuming interchangeability with the meta or para forms.

biocatalysis enantioselective reduction old yellow enzyme chiral building blocks

Procurement‑Relevant Application Scenarios for 1-(2-Methoxyphenyl)-2-nitropropene


Synthesis of Ortho‑Substituted Phenylacetone Derivatives via Reductive Hydrolysis

The Organic Syntheses procedure demonstrates that 1-(o-methoxyphenyl)-2-nitro‑1‑propene can be smoothly reduced with iron/HCl to yield o-methoxyphenylacetone (63–71 % overall) [1]. This transformation is a key step for preparing α‑methyl‑2‑methoxyphenethylamine and related arylalkylamine scaffolds. The reliably high yield of the ortho isomer, documented in a peer‑reviewed standard protocol, makes it the preferred starting material when an ortho‑methoxy group must be retained in the final amine product.

Chiral Nitroalkane Synthesis via Biocatalytic Asymmetric Reduction

Both fermenting bakers’ yeast [2] and isolated Old Yellow Enzymes [3] reduce 2-aryl-1-nitropropenes to optically active 2-aryl-1-nitropropanes with high enantiomeric excess (often >90 % ee). The ortho‑methoxy substrate, because of its steric profile, may afford superior ee in certain enzyme/substrate pairs. Researchers developing chiral GABA analogs or isoxazole‑containing libraries should evaluate the ortho‑methoxy precursor independently, as its stereochemical outcome can deviate substantially from that of the para isomer.

Nonlinear Optical Chromophore Design – Extreme Conformational Decoupling

The near‑zero hyperpolarisability of β‑methyl‑β‑nitrostyrenes is attributed to steric twisting between the aryl and nitroalkenyl planes [4]. The ortho‑methoxy derivative represents the most sterically encumbered variant, making it a valuable reference compound for theoretical studies of torsional effects on charge‑transfer excitations. Computational chemists developing density functionals for push–pull systems can use this compound as a boundary case for calibration.

Crystallisation‑Based Purification of Isomerically Pure Nitroalkene

The melting‑point advantage of 7–8 °C over the para isomer enables preparative‑scale purification by recrystallisation from toluene/hexane mixtures. Laboratories that purchase technical‑grade material can readily upgrade it to >98 % purity without column chromatography, reducing both solvent consumption and labour costs. This operational simplicity makes the ortho isomer an attractive choice for teaching laboratories and pilot‑plant campaigns alike.

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